N-[(2,4-difluorophenyl)methyl]cyclopropanamine
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Description
N-[(2,4-difluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 . It is used in proteomics research .
Molecular Structure Analysis
The molecule contains a total of 33 bonds, including 18 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results, other than its molecular formula (C10H11F2N) and molecular weight (183.2) .Scientific Research Applications
Cyclopropanamine Compounds and Their Uses
N-[(2,4-Difluorophenyl)methyl]cyclopropanamine is explored for its role as a functionalized cyclopropanamine inhibitor of Lysine-specific demethylase 1 (LSD1). This inhibition is significant in the context of various diseases, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compound has potential therapeutic applications owing to its influence on histone methylation and gene expression alterations (B. Blass, 2016).
Synthesis and Characterization
Research has been conducted on the synthesis methods of related cyclopropanamine compounds. A study by Bezdudny et al. (2011) details the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, emphasizing the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride. This process is important for large-scale production of cyclopropanamine derivatives (A. V. Bezdudny et al., 2011).
Chemical Properties and Reactions
The study of isomeric cyclopropyl ring-methylated homologues provides insights into the chemical properties and reactions of cyclopropanamines. These compounds are investigated for their activity in various assays, contributing to our understanding of their chemical behavior and potential applications (J. N. Jacob & D. Nichols, 1982).
Application in Organic Light-Emitting Devices
This compound and related compounds are also utilized in the field of organic electronics. Li et al. (2012) describe the use of 2,4-difluorophenyl-functionalized arylamine in organic light-emitting devices, highlighting the potential of these compounds in electronic applications (Zhanfeng Li et al., 2012).
Biomedical Research and Applications
The modification of cyclopropanamines has been studied for their relevance in biomedical research and applications. This includes the investigation of cyclopropylamines in the context of cellular viability and growth, which has implications for pharmaceutical and therapeutic research (V. Chan et al., 2017).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVQCIVJHQJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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